Cas no 63071-71-6 (1H-Indole-2-carbothioic acidamide)

1H-Indole-2-carbothioic acidamide is a heterocyclic organic compound featuring an indole backbone substituted with a carbothioamide group at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its thioamide functionality enhances chelating properties, facilitating coordination chemistry applications. The indole core contributes to biological relevance, often serving as a scaffold for bioactive molecules. The compound exhibits stability under standard handling conditions and is soluble in common organic solvents, enabling versatile use in synthetic workflows. Its well-defined reactivity profile allows for selective modifications, supporting the development of targeted derivatives for research and industrial applications.
1H-Indole-2-carbothioic acidamide structure
63071-71-6 structure
Product Name:1H-Indole-2-carbothioic acidamide
CAS No:63071-71-6
MF:C9H8N2S
MW:176.238220214844
MDL:MFCD05662471
CID:880506
PubChem ID:24213737
Update Time:2025-05-21

1H-Indole-2-carbothioic acidamide Chemical and Physical Properties

Names and Identifiers

    • 1H-indole-2-carbothioaMide
    • 1H-Iodole-2-carbothioamide
    • 1H-indole-2-carbothioic acid amide
    • aminoindol-2-ylmethane-1-thione
    • CHEMBL2441347
    • Indol-2-thiocarbamid
    • indole-2-carbothioamide
    • indolecarbothioamide
    • SBB089187
    • 1H-Indole-2-carbothioic acidamide
    • D97587
    • 5P-033
    • AB21769
    • 63071-71-6
    • AKOS005070586
    • CS-0199191
    • J-504698
    • DTXSID00639990
    • MFCD05662471
    • EN300-74848
    • MDL: MFCD05662471
    • Inchi: 1S/C9H8N2S/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H,(H2,10,12)
    • InChI Key: JFLPYJVQUCPMJT-UHFFFAOYSA-N
    • SMILES: S=C(C1=CC2C=CC=CC=2N1)N

Computed Properties

  • Exact Mass: 176.04094
  • Monoisotopic Mass: 176.04081944g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 73.9Ų

Experimental Properties

  • Melting Point: 212-214°
  • PSA: 41.81

1H-Indole-2-carbothioic acidamide Security Information

  • HazardClass:IRRITANT

1H-Indole-2-carbothioic acidamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A199009364-1g
1H-Indole-2-carbothioamide
63071-71-6 95%
1g
$434.72 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AS477-200mg
1H-Indole-2-carbothioic acidamide
63071-71-6 95+%
200mg
1054.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AS477-50mg
1H-Indole-2-carbothioic acidamide
63071-71-6 95+%
50mg
420.0CNY 2021-08-04
Chemenu
CM146603-1g
1H-Indole-2-carbothioamide
63071-71-6 95%
1g
$485 2021-08-05
TRC
H248925-50mg
1H-Indole-2-carbothioic acidamide
63071-71-6
50mg
$ 180.00 2022-06-04
TRC
H248925-100mg
1H-Indole-2-carbothioic acidamide
63071-71-6
100mg
$ 295.00 2022-06-04
TRC
H248925-250mg
1H-Indole-2-carbothioic acidamide
63071-71-6
250mg
$ 585.00 2022-06-04
Matrix Scientific
044843-500mg
1H-Indole-2-carbothioamide, 97%
63071-71-6 97%
500mg
$486.00 2023-09-09
Matrix Scientific
044843-1g
1H-Indole-2-carbothioamide, 97%
63071-71-6 97%
1g
$603.00 2023-09-09
abcr
AB257926-500 mg
1H-Indole-2-carbothioamide, 95%; .
63071-71-6 95%
500mg
€397.80 2023-04-27

1H-Indole-2-carbothioic acidamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:63071-71-6)1H-Indole-2-carbothioic acidamide
Order Number:A868253
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:10
Price ($):176.0
Email:sales@amadischem.com

Additional information on 1H-Indole-2-carbothioic acidamide

1H-Indole-2-carbothioic acid amide (CAS No: 63071-71-6)

1H-Indole-2-carbothioic acid amide, also known by its CAS registry number 63071-71-6, is a chemical compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of indole derivatives, which are well-known for their diverse biological activities and structural versatility. The indole ring system, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a fundamental scaffold in many natural products and synthetic molecules. The addition of the carbothioic acid amide group at the 2-position of the indole ring introduces unique electronic and steric properties, making this compound a valuable substrate for further functionalization and exploration.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 1H-indole-2-carbothioic acid amide and its derivatives. Researchers have employed various strategies, including transition-metal-catalyzed coupling reactions, to construct this compound with high precision. For instance, the use of palladium catalysts in cross-coupling reactions has proven to be an effective approach for assembling complex indole derivatives. These methods not only enhance the yield and purity of the compound but also pave the way for its application in drug discovery and material synthesis.

The biological activity of 1H-indole-2-carbothioic acid amide has been extensively studied in recent years. Experimental data indicate that this compound exhibits potential anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic applications. In particular, its ability to modulate cellular signaling pathways associated with inflammation has been highlighted in several preclinical studies. Furthermore, the compound has shown selective cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent. These findings underscore the importance of further research into the mechanistic underpinnings of its biological effects.

In addition to its pharmacological applications, 1H-indole-2-carbothioic acid amide has also found utility in materials science. The compound's unique electronic properties make it a suitable candidate for use in organic electronics, particularly in the development of semiconducting materials. Recent studies have demonstrated that thin films prepared from this compound exhibit desirable charge transport characteristics, which could be leveraged in applications such as organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). These findings highlight the versatility of indole derivatives as building blocks for advanced materials.

The synthesis and characterization of 1H-indole-2-carbothioic acid amide have been facilitated by modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These tools enable researchers to obtain detailed insights into the compound's molecular structure and physical properties. For example, X-ray crystallographic studies have revealed the precise arrangement of atoms within the molecule, providing valuable information about its conformational flexibility and packing behavior.

From an environmental standpoint, there is growing interest in understanding the fate and toxicity of 1H-indole-2-carbothioic acid amide in aquatic ecosystems. Preliminary studies suggest that the compound exhibits moderate biodegradability under aerobic conditions, which is encouraging from an ecological perspective. However, further research is required to assess its potential impact on non-target organisms and to develop strategies for mitigating any adverse effects.

In conclusion, 1H-indole-2-carbothioic acid amide (CAS No: 63071-71-6) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure lends itself to diverse applications in drug discovery, materials science, and environmental chemistry. As research continues to uncover new aspects of this compound's properties and functions, it is likely to play an increasingly important role in advancing both fundamental and applied sciences.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:63071-71-6)1H-Indole-2-carbothioic acidamide
A868253
Purity:99%
Quantity:1g
Price ($):176.0
Email